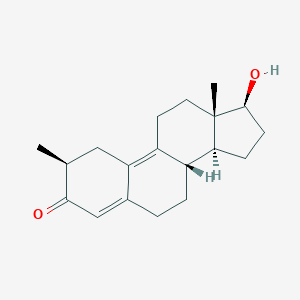

2-Methylestra-4,9-dien-3-one-17-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

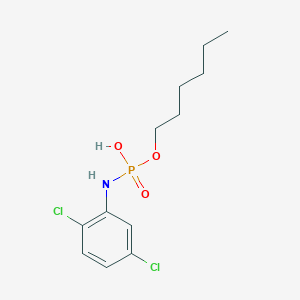

2-Methylestra-4,9-dien-3-one-17-ol (also known as Methylstenbolone or M-Sten) is a synthetic androgenic-anabolic steroid that has become popular among bodybuilders and athletes due to its ability to promote muscle growth and strength gains. However, it is important to note that the use of M-Sten for human consumption is illegal and potentially dangerous.

Mecanismo De Acción

M-Sten works by binding to androgen receptors in muscle tissue, which promotes protein synthesis and muscle growth. It also has a strong affinity for the progesterone receptor, which can lead to side effects such as gynecomastia (enlargement of male breast tissue) and water retention.

Biochemical and Physiological Effects

Studies have shown that M-Sten can increase muscle mass and strength in animal models and cell cultures. It has also been shown to increase red blood cell count and improve endurance. However, it can also lead to side effects such as liver toxicity, acne, and hair loss.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

M-Sten has several advantages for lab experiments, including its ability to promote muscle growth and strength gains in animal models and cell cultures. However, its use for human consumption is illegal and potentially dangerous, which limits its application in human studies.

Direcciones Futuras

Future research on M-Sten should focus on its potential use in treating muscle wasting diseases and improving athletic performance in healthy individuals. However, it is important to note that the use of M-Sten for human consumption is illegal and potentially dangerous, and should not be encouraged.

Métodos De Síntesis

M-Sten is synthesized from the steroid hormone diosgenin, which is extracted from the roots of the wild yam plant. The diosgenin is then converted into a steroid intermediate through a series of chemical reactions, including oxidation, reduction, and esterification. The intermediate is then converted into M-Sten through a process known as alkylation, which involves the addition of a methyl group to the steroid ring.

Aplicaciones Científicas De Investigación

M-Sten has been studied for its potential use in treating muscle wasting diseases, such as muscular dystrophy and cancer cachexia. It has also been studied for its ability to promote muscle growth and strength gains in healthy individuals. However, these studies have been limited to animal models and cell cultures, as the use of M-Sten for human consumption is illegal and potentially dangerous.

Propiedades

Número CAS |

105802-53-7 |

|---|---|

Nombre del producto |

2-Methylestra-4,9-dien-3-one-17-ol |

Fórmula molecular |

C19H26O2 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

(2S,8S,13S,14S,17S)-17-hydroxy-2,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h10-11,14,16,18,21H,3-9H2,1-2H3/t11-,14+,16-,18-,19-/m0/s1 |

Clave InChI |

KAGBQXKUBZNZQX-UNSFVYSISA-N |

SMILES isomérico |

C[C@H]1CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C |

SMILES |

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

SMILES canónico |

CC1CC2=C3CCC4(C(C3CCC2=CC1=O)CCC4O)C |

Sinónimos |

2-methylestra-4,9-dien-3-one-17-ol MEDOO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)